1-(5-Chloro-2-methoxyphenyl)-2-fluoroethanone
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Overview
Description
1-(5-Chloro-2-methoxyphenyl)-2-fluoroethanone, also known as CF3, is a synthetic compound that has been widely used in scientific research. This compound has been found to have a variety of applications in the field of medicinal chemistry, particularly in the development of new drugs.
Mechanism Of Action
The mechanism of action of 1-(5-Chloro-2-methoxyphenyl)-2-fluoroethanone is not well understood. However, it has been suggested that 1-(5-Chloro-2-methoxyphenyl)-2-fluoroethanone may act as an inhibitor of certain enzymes or proteins, which may be involved in the development of various diseases. 1-(5-Chloro-2-methoxyphenyl)-2-fluoroethanone has also been found to have antimicrobial properties, which may be due to its ability to disrupt the cell membrane of microorganisms.
Biochemical And Physiological Effects
1-(5-Chloro-2-methoxyphenyl)-2-fluoroethanone has been found to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory, analgesic, and antipyretic effects in animal models. 1-(5-Chloro-2-methoxyphenyl)-2-fluoroethanone has also been found to have antiviral activity against a number of viruses, including HIV, influenza, and herpes simplex virus.
Advantages And Limitations For Lab Experiments
One of the main advantages of 1-(5-Chloro-2-methoxyphenyl)-2-fluoroethanone is its versatility as a building block for the synthesis of new compounds. 1-(5-Chloro-2-methoxyphenyl)-2-fluoroethanone can be easily incorporated into a variety of chemical structures, which makes it a valuable tool for medicinal chemists. However, one of the limitations of 1-(5-Chloro-2-methoxyphenyl)-2-fluoroethanone is its relatively high cost compared to other building blocks.
Future Directions
There are a number of future directions for research involving 1-(5-Chloro-2-methoxyphenyl)-2-fluoroethanone. One area of interest is the development of new compounds with improved pharmacological properties. 1-(5-Chloro-2-methoxyphenyl)-2-fluoroethanone may also be useful in the development of new antimicrobial agents. Additionally, the mechanism of action of 1-(5-Chloro-2-methoxyphenyl)-2-fluoroethanone is not well understood, and further research is needed to elucidate its biological effects.
Synthesis Methods
The synthesis of 1-(5-Chloro-2-methoxyphenyl)-2-fluoroethanone involves the reaction of 5-chloro-2-methoxyphenol with 2,2,2-trifluoroethyl trifluoromethanesulfonate in the presence of a base. This reaction results in the formation of 1-(5-Chloro-2-methoxyphenyl)-2-fluoroethanone as a white solid with a melting point of 75-77°C.
Scientific Research Applications
1-(5-Chloro-2-methoxyphenyl)-2-fluoroethanone has been widely used in scientific research as a building block for the synthesis of new compounds. It has been found to have a variety of applications in the field of medicinal chemistry, particularly in the development of new drugs. 1-(5-Chloro-2-methoxyphenyl)-2-fluoroethanone has been used as a key intermediate in the synthesis of a number of biologically active compounds, including antiviral, anticancer, and anti-inflammatory agents.
properties
CAS RN |
111840-97-2 |
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Product Name |
1-(5-Chloro-2-methoxyphenyl)-2-fluoroethanone |
Molecular Formula |
C9H8ClFO2 |
Molecular Weight |
202.61 g/mol |
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-2-fluoroethanone |
InChI |
InChI=1S/C9H8ClFO2/c1-13-9-3-2-6(10)4-7(9)8(12)5-11/h2-4H,5H2,1H3 |
InChI Key |
NRYHOPWENDWHFG-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)CF |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)CF |
synonyms |
Ethanone, 1-(5-chloro-2-methoxyphenyl)-2-fluoro- (9CI) |
Origin of Product |
United States |
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